Sarolaner

Content Navigation

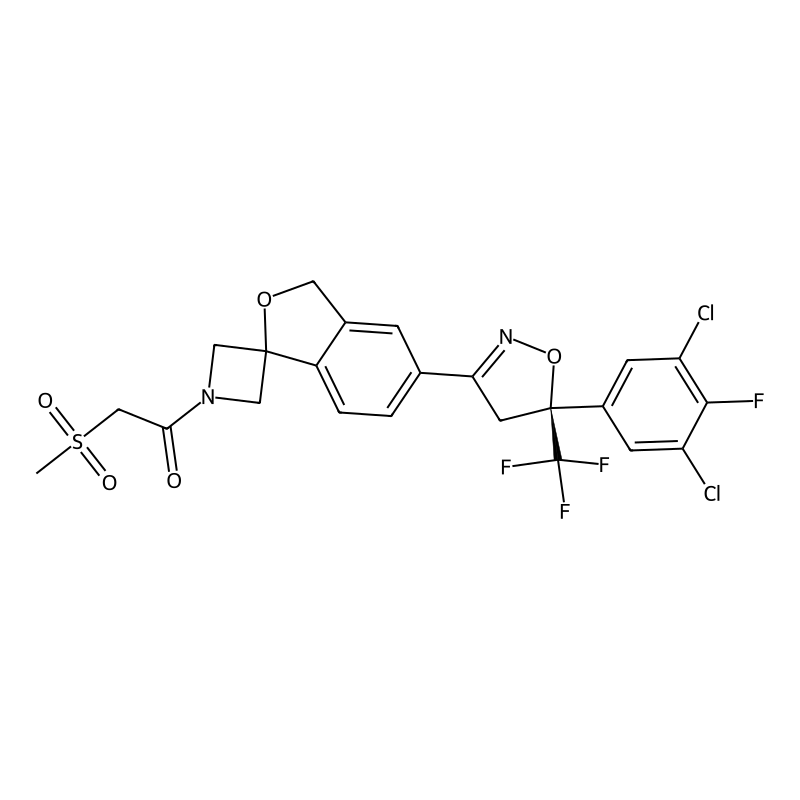

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sarolaner mechanism of action GABA-gated chloride channels

Molecular Mechanism of Action

Sarolaner exerts its insecticidal and acaricidal effects by specifically targeting the nervous system of invertebrates.

- Primary Target & Effect: this compound binds to GABA-gated chloride channels (GABACls) in the parasite's nervous system [1] [2]. This binding is a non-competitive antagonism, meaning this compound does not bind to the same site as the natural neurotransmitter (GABA) but instead attaches to a different allosteric site. This interaction inhibits the flow of chloride ions through the channel, even when GABA is present [2]. The normal inhibitory signal is blocked, resulting in uncontrolled neuronal excitation [3].

- Secondary Target: this compound also inhibits glutamate-gated chloride channels (GluCls), which are another class of inhibitory ion channels found in invertebrates [3]. However, it demonstrates higher potency and selectivity for GABACls [3] [2].

- Site of Action: The binding site for isoxazolines like this compound is distinct from those used by other GABA-targeting parasiticides (e.g., fipronil), which may explain its efficacy against parasites resistant to other drug classes [3].

The following diagram illustrates the core signaling pathway and mechanism by which this compound leads to parasite death.

Structural Basis of Binding and Selectivity

The binding stability and enantiomeric selectivity of this compound are determined by specific interactions with the target receptor.

- Enantiomer Specificity: The insecticidal activity resides almost exclusively in the S-enantiomer of this compound. The R-enantiomer shows little to no potency [1] [2]. This high enantioselectivity is a common trend within the isoxazoline class [1].

- Key Binding Interactions: Molecular docking and dynamics simulations for the Ctenocephalides felis (cat flea) GABA receptor (CfRDL) reveal that the S-enantiomer forms critical interactions within the transmembrane domain of the receptor [1]. These include:

- A hydrogen bond with Ile256.

- π–π stacking with Phe326.

- Hydrophobic interactions with Ile267 and Ile268 [1].

- Impact of Resistance Mutation (A285S): A common resistance mutation in insects involves the substitution of alanine with serine at position 285 (A285S) in the RDL subunit. Structural models indicate this mutation has a minimal impact on the binding pocket's overall structure. The S-enantiomer of this compound maintains high binding affinity and selectivity for both the wild-type and A285S mutant receptors, explaining its efficacy against resistant flea populations [1] [2].

The table below summarizes the key molecular interactions that confer high binding affinity and stability to the S-enantiomer.

| Interaction Type | Key Residue(s) | Functional Role |

|---|---|---|

| Hydrogen Bonding | Ile256 | Anchors the molecule and contributes to binding stability and enantioselectivity [1]. |

| π–π Stacking | Phe326 | Provides strong, directional affinity through aromatic ring interactions [1]. |

| Hydrophobic Interactions | Ile267, Ile268 | Enhances binding stability within the lipophilic region of the transmembrane pocket [1]. |

Pharmacological and Efficacy Profile

This compound's molecular design translates into favorable pharmacokinetics and broad-spectrum efficacy.

- Pharmacokinetics: After oral administration to dogs, this compound is rapidly absorbed with high bioavailability (>85%). It is highly protein-bound (>99.9%) and has a long half-life of 11-12 days, supporting sustained monthly efficacy [3] [2].

- Spectrum of Efficacy: this compound is highly effective against fleas (Ctenocephalides felis) and numerous tick species, including Rhipicephalus sanguineus, Ixodes ricinus, Amblyomma americanum, and Dermacentor variabilis [3] [2]. It has also shown efficacy against mite infestations (Sarcoptes, Otodectes, Demodex) [3].

- Vertebrate Safety: Mammalian GABA receptors are structurally different from insect RDL receptors. This compound's higher affinity for invertebrate channels, combined with its specificity for unique binding sites, contributes to its wide margin of safety in dogs [3]. However, the U.S. FDA has issued alerts regarding the potential for neurologic adverse events (muscle tremors, ataxia, seizures) in a small subset of animals receiving isoxazoline drugs, leading to revised product labels [3].

Key Experimental Methods for Investigation

The following methodologies are central to elucidating this compound's mechanism of action.

- In Vitro Electrophysiology: Cell lines (e.g., CHO-K1) stably transfected with insect RDL GABA receptor genes are used. GABA-elicited chloride currents are measured before and after this compound application to confirm its inhibitory effect on channel function [2].

- Receptor Modeling and Molecular Docking:

- Homology Modeling: Tools like SWISS-MODEL are used to generate 3D structures of target receptors (e.g., wild-type and A285S mutant C. felis RDL) using a related high-resolution structure (e.g., human GABAAR β3 subunit) as a template [1].

- Molecular Docking: Computational docking simulations are performed to predict the binding pose and affinity of this compound enantiomers within the modeled receptor structure [1].

- Molecular Dynamics (MD) Simulations: The stability of the this compound-receptor complex is assessed by simulating its physical movements over time. This confirms that key interactions identified through docking are maintained, and calculates binding free energies to quantify affinity [1].

The workflow for the computational investigation of this compound's binding mechanism is summarized below.

The experimental and computational data consistently show that this compound is a highly effective and selective negative allosteric modulator of insect GABA-gated chloride channels. Its unique interactions with the RDL receptor and maintained activity against resistant mutants make it a valuable veterinary parasiticide.

References

discovery and development of sarolaner isoxazoline

Discovery & Lead Optimization of Sarolaner

The discovery of this compound was initiated through a lead optimization program aimed at developing a novel, orally active ectoparasiticide specifically for companion animals [1]. Key objectives included high potency against fleas and ticks and a favorable safety profile in dogs.

Table 1: Key Stages in this compound Discovery

| Stage | Description | Key Findings/Outcome |

|---|---|---|

| De Novo Synthesis | Lead optimization in Zoetis research labs [1]. | -- |

| Structural Features | Incorporation of spiroazetidine and sulfone moieties [1]. | Contributed to potency and pharmacokinetic (PK) properties. |

| Chiral Purification | Isolation of the biologically active S-enantiomer [1]. | Eliminated potential off-target effects from the inactive R-enantiomer; flea and tick activity resides solely in the S-enantiomer [2]. |

| In Vitro Screening | Blood feeding assay vs. cat flea (C. felis); ingestion assay vs. soft tick (O. turicata) [1]. | LC({80}) of 0.3 μg/mL against *C. felis*; LC({100}) of 0.003 μg/mL against O. turicata. |

| Comparative Potency | Head-to-head in vitro assay with afoxolaner & fluralaner [1]. | This compound demonstrated superior flea and tick potency. |

| Exploratory Safety | Studies in dogs ≥8 weeks old [1]. | Safe upon repeated monthly dosing at up to 20 mg/kg. |

Molecular Mechanism of Action

This compound is a negative allosteric modulator (NAM) of insect GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) [2] [1]. Its primary insecticidal activity comes from blocking neuronal signal transmission in the parasite's nervous system, leading to paralysis and death [2].

The diagram below illustrates the established insecticidal mechanism and the molecular basis for this compound's selectivity.

Figure 1: this compound selectively binds to insect GABA receptors, disrupting nervous function. Binding involves key residues like Ile256, Phe326, and Ile267/268 [2]. The S-enantiomer shows higher affinity for both wild-type and resistant A285S mutant flea receptors [2] [1]. Activity on mammalian receptors is significantly lower, contributing to vertebrate safety [3].

Efficacy, Pharmacokinetics & Analytical Methods

Efficacy Against Fleas and Ticks In controlled field studies, this compound demonstrated high efficacy at a minimum dosage of 2.0 mg/kg (range 2–4 mg/kg) administered monthly [4]. The table below shows its efficacy compared to positive controls.

Table 2: Efficacy of this compound in Field Studies (% Reduction in Live Parasite Counts)

| Post-Treatment Day | This compound vs. Fleas | Spinosad (Control) vs. Fleas | This compound vs. Ticks | Fipronil (Control) vs. Ticks |

|---|---|---|---|---|

| Day 14 | 98.8% | 98.9% | 97.4% | 94.1% |

| Day 30 | 99.4% | 93.7% | 97.6% | 88.5% |

| Day 60 | >99.9% | 96.8% | 99.8% | 89.9% |

| Day 90 | >99.9% | 95.1% | 100% | 98.1% |

Source: [4]. This compound was non-inferior to controls at all timepoints and superior to spinosad on Day 30 and to fipronil on Days 30 and 60.

Pharmacokinetic (PK) Profile A favorable PK profile supports its monthly dosing regimen [1]:

- Rapid Absorption: Time to maximum plasma concentration ((T_{max})) occurs within the first day post-dose.

- High Bioavailability: >85%.

- High Protein Binding: >99.9%.

- Long Half-life: Approximately 11-12 days in dogs.

- Dose Proportionality: Observed over the range of 1.25–5 mg/kg.

Analytical Method for Determination A 2024 study developed a simple and robust UPLC-MS/MS method for quantifying this compound and other isoxazolines in plasma [5]. The workflow is summarized below.

Figure 2: Sample preparation workflow for UPLC-MS/MS analysis of this compound in plasma. Method is linear (r²=0.99), precise, and sensitive (LOQ=1 ng/mL) [5].

Safety and Regulatory Considerations

While isoxazoline drugs are considered safe for the majority of animals, the U.S. FDA has issued a warning for the entire class regarding the potential for neurologic adverse events in dogs and cats, such as muscle tremors, ataxia, and seizures [6]. These can occur in animals without a prior seizure history. A 2025 in vitro study confirmed that this compound can inhibit certain canine and human GABA receptor subtypes, though with lower potency compared to insect receptors, which may be a factor in the observed neurological events [3]. Veterinarians are advised to consider the patient's medical history before prescribing [6].

References

- 1. of Discovery : A novel, orally administered, broad-spectrum... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. The Structural Basis of Binding Stability and Selectivity ... [mdpi.com]

- 3. Comparative analysis of isoxazoline activity on human and ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of a novel oral isoxazoline, this compound ... [sciencedirect.com]

- 5. A novel method for the determination of isoxazoline ... [pmc.ncbi.nlm.nih.gov]

- 6. Fact Sheet for Pet Owners and Veterinarians about ... [fda.gov]

sarolaner in vitro efficacy LC50 fleas ticks

Quantitative In Vitro Efficacy of Sarolaner

While in vivo field studies are prevalent, specific in vitro LC50 values from your search are limited. The most direct data point comes from a single source.

| Parasite | In Vitro LC50 / LD80 | Experimental Context | Source |

|---|---|---|---|

| Fleas (Ctenocephalides felis) | 0.3 mcg/mL (LD80) [1] | In vitro study; this compound was about 10x more potent than other isoxazolines [1]. | [1] |

| Ticks (Various species) | Data not available | In vitro data was not located. Efficacy is established through in vivo studies showing >99% kill rate against multiple tick species [2]. | N/A |

Mechanism of Action & Experimental Workflows

This compound's high potency stems from its unique mechanism of action, which can be investigated through specific experimental protocols.

Signaling Pathway

This compound is a GABA and glutamate receptor antagonist in arthropods. It targets inhibitory glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels, which are critical for nerve and muscle function in insects and ticks [2] [1]. This binding leads to uncontrolled neuronal excitation, paralysis, and death of the parasite [1].

Diagram of this compound's dual inhibition of neurotransmitter receptors in arthropods.

In Vivo Efficacy Study Protocol

The high efficacy observed in field studies is validated through standardized, masked, and controlled protocols [3] [4]. The workflow for a typical study is as follows:

Generalized workflow for a this compound efficacy and safety study in dogs.

Key methodological details include:

- Infestation: Laboratory-raised parasites (e.g., approximately 200 Amblyomma cajennense nymphs) are used for artificial infestation [3].

- Counting: Live ticks are systematically counted 48 hours after treatment or subsequent re-infestations [3].

- Efficacy Calculation: Efficacy is determined by the percentage reduction in mean live parasite counts in the treated group compared to the placebo control group at each time point [3] [4].

This compound Profile & Established Efficacy

For a complete technical picture, it's important to consider the drug's core properties and in vivo performance.

| Property | Description |

|---|---|

| Chemical Class | Isoxazoline [2] [1] |

| Molecular Target | GABA- and glutamate-gated chloride channels in arthropods [2] |

| Pharmacokinetics | Rapid absorption; peak blood levels within 3 hours. Long half-life (~12 days) supports monthly dosing [1]. |

| In Vivo Efficacy (Fleas) | >98% efficacy within 8 hours for 28 days; 100% kill of existing infestations within 12 hours [2]. |

| In Vivo Efficacy (Ticks) | >99% kill rate against pre-existing infestations of common ticks (e.g., Ixodes, Dermacentor) maintained for 35 days [2] [3]. |

Critical Research & Safety Considerations

- Comparative Potency: In vitro, the S-enantiomer of this compound showed greater potency against fleas and ticks than fluralaner and afoxolaner [2].

- Safety Profile: this compound is considered safe for use in dogs, including avermectin-sensitive collies [1]. Like other isoxazolines, it carries a warning from the FDA regarding potential neurological adverse events in dogs, such as muscle tremors, ataxia, and seizures [2] [1].

References

- 1. This compound - SIMPARICA - for veterinary use on DOGS against fleas, ticks and mites - ZOETIS [parasitipedia.net]

- 2. This compound Use in Dogs | Today's Veterinary Practice [todaysveterinarypractice.com]

- 3. Efficacy of this compound (Simparic™) against induced ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound (Simparica™) against fleas ... [pubmed.ncbi.nlm.nih.gov]

sarolaner safety profile dogs repeated monthly dosing

Sarolaner Safety Profile & Experimental Data

The table below summarizes the safety and pharmacokinetic data for this compound in dogs.

| Parameter | Details & Findings |

|---|---|

| Approved Dose & Regimen | Minimum of 2 mg/kg, administered orally once monthly [1] [2]. |

| Target Safety Margin | • 5x the recommended dose in 8-week-old Beagles showed no adverse effects [2]. • 10x the recommended dose (20 mg/kg) monthly for 3 months was tolerated in dogs ≥ 8 weeks old [3]. | | Common Side Effects (from clinical trials) | Vomiting, diarrhea, decreased appetite, and sleepiness (all uncommon, <1% of dogs) [4]. | | Post-Market Adverse Events | Vomiting, tremors, lethargy, seizures, ataxia (difficulty walking), pruritus, and hyperactivity [4]. | | Neurological Safety (FDA Warning) | The U.S. FDA has issued a class warning for isoxazolines, noting potential neurologic adverse events including muscle tremors, ataxia, and seizures in some dogs, including those without a prior history [5] [6]. | | Key Pharmacokinetics | • Bioavailability: >85% [5] [3] • Plasma Protein Binding: >99.9% [5] [3] • Half-life: 11-12 days [5] [3] • Metabolism & Excretion: Minimal metabolism; primarily eliminated via biliary excretion [5]. |

Detailed Experimental Protocols

The safety and efficacy data in the table above are derived from specific types of experimental studies. The following workflows detail the protocols for two critical study types: controlled laboratory efficacy/safety studies and field safety and efficacy studies.

Diagram 1: Protocol for controlled laboratory studies to evaluate efficacy and acute tolerance [7] [8].

Diagram 2: Protocol for field studies assessing safety and efficacy under real-world conditions [9] [10].

Critical Analysis of Safety Data

When interpreting the safety profile of this compound, it is important for professionals to consider the following:

- Source of Data: Much of the initial safety data comes from studies funded by the manufacturer [2]. While these are conducted to high standards, independent long-term studies are valuable for a complete picture.

- Neurological Adverse Events: The FDA warning is a critical piece of post-market surveillance [6]. Seizures and ataxia were observed in safety studies at high doses (3-5x the upper label dose) in young Beagles, leading to the contraindication in dogs under 6 months [2]. The mechanism is related to the off-target effects on mammalian GABA receptors, albeit with lower affinity than in insects [5] [2].

- Risk-Benefit Profile: Despite the noted risks, regulatory bodies conclude that isoxazolines like this compound are safe and effective for the majority of dogs [6]. The consensus is that the benefits of controlling ectoparasites and associated diseases generally outweigh the potential risks [4].

References

- 1. This compound [vcahospitals.com]

- 2. This compound Use in Dogs [todaysveterinarypractice.com]

- 3. Discovery of this compound: A novel, orally administered, broad ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for dogs - Causes, Treatment and Associated ... [vetster.com]

- 5. Isoxazoline Toxicosis in Animals - Toxicology [merckvetmanual.com]

- 6. Fact Sheet for Pet Owners and Veterinarians about ... [fda.gov]

- 7. Efficacy of a novel oral formulation of this compound (Simparica ... [sciencedirect.com]

- 8. Efficacy of this compound (Simparica®) against induced ... [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of this compound (Simparica®) in the treatment ... [parasitesandvectors.biomedcentral.com]

- 10. Field safety and efficacy of an orally administered combination ... [pmc.ncbi.nlm.nih.gov]

sarolaner broad-spectrum ectoparasiticide veterinary medicine

Mechanism of Action and Molecular Target

Sarolaner exerts its insecticidal and acaricidal effects through a specific neurotoxic mechanism in parasites [1].

This compound's molecular mechanism of action involves high-affinity binding to and inhibition of both GABA-gated and glutamate-gated chloride channels in the nerve and muscle cells of ectoparasites. This dual inhibition leads to uncontrolled neuronal excitation, paralysis, and death [2] [1] [3]. A key to its selective toxicity is that these specific inhibitory glutamate receptors are unique to invertebrates, and this compound binds to arthropod GABA receptors with much greater affinity than to mammalian receptors [4] [1].

Comprehensive Efficacy Profile

This compound demonstrates high efficacy against a broad spectrum of ectoparasites at the minimum recommended dose of 2 mg/kg [2] [1].

Efficacy Against Fleas (Ctenocephalides felis)

| Parameter | Efficacy Result | Study Details |

|---|---|---|

| Speed of Kill | Begins in 3-4 hours; ≥96.2% within 8 hours through Day 35 [2] [1]. | Laboratory studies. |

| Existing Infestation | 100% efficacy within 24 hours post-treatment [2]. | Laboratory study. |

| Prevention of Re-infestation | Maintained ≥98% efficacy within 8 hours for 28 days [1]. | Laboratory re-infestation studies. |

| Field Efficacy | 99.4% to 100% reduction over 90 days [5] [2]. | Multicenter field study in the US. |

| Egg Production | Kills fleas before they can lay viable eggs for 35 days [2]. | Laboratory study. |

Efficacy Against Ticks

| Tick Species | Efficacy Against Existing Infestation | Efficacy Post-Re-infestation (48 hours) |

|---|---|---|

| Amblyomma americanum (Lone Star Tick) | ≥99.4% at 48-72 hours [6]. | ≥98.4% through Day 35 [6]. |

| Amblyomma maculatum (Gulf Coast Tick) | ≥98.9% at 48 hours [6]. | ≥90.4% through Day 28 [6]. |

| Dermacentor variabilis (American Dog Tick) | ≥98.9% at 48 hours [6]. | ≥90.4% through Day 28 [6]. |

| Ixodes scapularis (Black-legged Tick) | ≥98.9% at 48 hours [6]. | ≥90.4% through Day 28 [6]. |

| Rhipicephalus sanguineus (Brown Dog Tick) | ≥98.9% at 48 hours [6]. | ≥89.7% through Day 28 [6]. |

Efficacy Against Mites (Off-Label Use)

| Mite Species | Disease | Efficacy and Protocol |

|---|---|---|

| Otodectes cynotis | Ear Mites | 100% efficacy 48 hours after a single oral dose (2-4 mg/kg) in cats [7]. |

| Sarcoptes scabiei | Sarcoptic Mange | 99.2% efficacy after two monthly doses (as part of Simparica Trio) in dogs [8]. |

| Demodex spp. | Demodectic Mange | Effective for treatment in dogs and cats (off-label) [9]. |

Key Experimental Models and Protocols

Robust laboratory and field models are used to establish the efficacy and safety profile of this compound.

1. In Vitro Target Validation and Potency Assays

- Objective: To confirm mechanism of action and compare compound potency against parasite targets [3].

- Protocol:

- Cell Lines: Use CHO-K1 cells stably transfected with genes for GABA-gated chloride channels (e.g., cat flea RDL gene) [3].

- Electrophysiology: Measure the inhibition of GABA-elicited currents by this compound and comparator compounds using patch-clamp or voltage-clamp techniques [3].

- Whole Organism Screening: Conduct blood-feeding assays against C. felis and ingestion assays against soft ticks (Ornithodoros turicata) to determine lethal concentrations (LC80/LC100) [3].

2. In Vivo Laboratory Dose Confirmation and Re-infestation Studies

- Objective: To establish the minimum effective dose and duration of efficacy against fleas and multiple tick species [1] [6].

- Protocol:

- Animals: Purpose-bred Beagle or mixed-breed dogs [6].

- Infestation: Artificially infest dogs with ~50 unfed adult ticks or a set number of fleas [6].

- Dosing: Orally administer this compound at the target dose (e.g., 2 mg/kg) on Day 0 [6].

- Assessment:

- Analysis: Calculate percent efficacy based on mean live tick counts compared to placebo-treated control groups [6].

3. Controlled Field Studies

- Objective: To confirm efficacy and safety in a real-world setting [5].

- Protocol:

- Design: Randomized, controlled, masked studies in client-owned dogs with natural flea infestations [5].

- Treatment: Dogs receive this compound or an active control (e.g., spinosad) at Day 0, ~Day 30, and ~Day 60 [5].

- Assessment: Conduct clinical examinations and live flea counts at days 0, 14, 30, 60, and 90. Monitor for adverse reactions [5].

Safety and Tolerability Profile

The safety of this compound has been evaluated in extensive laboratory and field studies.

| Aspect | Findings |

|---|---|

| General Tolerability | Well tolerated in clinical field studies. The most common adverse reactions were mild and transient vomiting and diarrhea [5] [2]. |

| Neurological Safety | As a member of the isoxazoline class, this compound has been associated with neurologic adverse reactions (muscle tremors, ataxia, seizures) in some dogs, including those without a history of seizures [2] [10]. |

| Breed & Age Considerations | Approved for dogs ≥6 months and ≥2.8 lbs. Use with caution in dogs with a history of seizures [2] [9]. Safety not evaluated in breeding, pregnant, or lactating dogs [2]. |

| Concomitant Use | A wide variety of concomitant medications, including heartworm preventatives, were well tolerated in field studies [5]. However, one dog receiving ivermectin/pyrantel exhibited transient neurological signs [2]. |

| Margin of Safety | In laboratory studies, this compound was safe upon repeated monthly dosing at up to 5x the maximum recommended dose in adult dogs. Neurological signs were observed in some 8-week-old puppies at 3x and 5x the dose, which resolved as the dogs matured [2] [1]. |

Pharmacokinetic Properties

Favorable pharmacokinetics underpin this compound's rapid and sustained efficacy [2] [3].

| Parameter | Value |

|---|---|

| Bioavailability | >85% (high oral absorption) |

| Tmax | ~3 hours (rapid) |

| Protein Binding | >99.9% (extensive) |

| Volume of Distribution (Vdss) | 2.81 L/kg (wide distribution) |

| Half-life (T1/2) | 11-12 days |

| Route of Elimination | Biliary excretion via feces |

| Metabolism | Minimal |

Conclusion for Drug Development Professionals

This compound exemplifies a modern ectoparasiticide success story, combining rational drug design targeting invertebrate-specific receptors with optimized pharmacokinetics for sustained monthly efficacy. Its broad-spectrum activity extends beyond labeled indications to include major mite species, offering significant therapeutic versatility. The primary consideration in clinical application involves the class-wide neurological warning; however, the risk is low for the general dog population. This compound presents a highly effective and well-characterized option for inclusion in veterinary parasiticide portfolios.

References

- 1. This compound Use in Dogs [todaysveterinarypractice.com]

- 2. Simparica® [dailymed.nlm.nih.gov]

- 3. Discovery of this compound: A novel, orally administered, broad ... [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazoline Toxicosis in Animals - Toxicology [merckvetmanual.com]

- 5. Efficacy and safety of this compound (Simparica™) against fleas ... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of a novel orally administered combination product ... [parasitesandvectors.biomedcentral.com]

- 7. Efficacy of Oral this compound for the Treatment of Feline ... [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of a chewable tablet containing this compound, moxidectin ... [parasitesandvectors.biomedcentral.com]

- 9. This compound [vcahospitals.com]

- 10. Fact Sheet for Pet Owners and Veterinarians about ... [fda.gov]

sarolaner protein binding and dose proportionality

Pharmacokinetic Properties of Sarolaner

The table below summarizes the key pharmacokinetic parameters of this compound following oral administration in dogs.

| Parameter | Value / Finding | Experimental Conditions |

|---|---|---|

| Protein Binding | ≥99.9% (highly bound to plasma proteins) [1] | In vitro assessment. |

| Dose Proportionality | Systemic exposure was dose-proportional over the range of 1X to 5X the maximum intended clinical dose (4 mg/kg) [1] | 10 repeat doses at 28-day intervals in Beagle dogs. |

| Bioavailability | Mean: 86% (fasted), 107% (fed) [1] | Single oral dose of 2 mg/kg. |

| Time to Max Concentration (Tmax) | Mean: 3 hours [1] | Single oral dose of 2 mg/kg to fasted Beagles. |

| Maximum Plasma Concentration (Cmax) | Mean: 1100 ng/mL [1] | Single oral dose of 2 mg/kg to fasted Beagles. |

| Plasma Half-Life (T1/2) | Mean: 10 days (fasted), 12 days (fed) [1] | Single oral dose of 2 mg/kg. |

| Volume of Distribution (Vdss) | Mean: 2.81 L/kg [1] | Following a 2 mg/kg intravenous dose. |

| Primary Route of Elimination | Biliary excretion with elimination via the feces; metabolism appears to be minimal [1] | Not specified. |

Detailed Experimental Protocols

A clear understanding of the experimental methods is crucial for evaluating data.

Protocol for Protein Binding Assessment

The specific in vitro methodology for the protein binding study is not detailed in the provided search results. The finding that this compound is ≥99.9% bound to plasma proteins is reported in the official product label and summary data [1]. For a definitive protocol, consulting the original regulatory submission studies from Zoetis would be necessary.

Protocol for Dose Proportionality Study

The dose proportionality was determined in a repeat-dose safety study [1].

- Animals: Beagle dogs.

- Dosing Regimen: this compound was administered orally once every 28 days for a total of 10 doses.

- Dose Levels: Dogs received 1X, 3X, and 5X the maximum intended clinical dose of 4 mg/kg.

- Key Finding: Systemic exposure to this compound increased in proportion to the administered dose over this range, confirming dose proportionality [1].

- Additional Note: The study also established that steady-state plasma concentrations were reached after the 6th dose in this regimen [1].

Mechanism of Action and Signaling Pathway

This compound is a member of the isoxazoline class of parasiticides. Its mechanism involves disrupting inhibitory neurotransmission in arthropods [2].

The following diagram illustrates this specific signaling pathway. Please note that this is a simplified representation for research purposes.

This compound inhibits neurotransmitter channels in arthropods, leading to paralysis and death.

Key Technical Conclusions

- High Protein Binding: The ≥99.9% plasma protein binding indicates that this compound has a low volume of free drug available for immediate pharmacologic action or distribution. This high binding level contributes to its long plasma half-life of approximately 10-12 days [1].

- Dose Proportionality: The demonstration of dose proportionality over a 1X to 5X range simplifies predictions of systemic exposure at different dose levels and supports the drug's predictable safety profile within this range [1].

- Efficacy Profile: This pharmacokinetic profile underpins the long-lasting efficacy of this compound, which provides >90% efficacy against ticks and fleas for at least 35 days following a single oral dose [3] [4] [1].

References

sarolaner efficacy against Ctenocephalides felis Ornithodoros turicata

Quantitative Efficacy Data Summary

The table below summarizes the key efficacy findings for sarolaner against Ctenocephalides felis and Ornithodoros turicata.

| Parasite | Study Type | Dose/Concentration | Efficacy Outcome | Key Metrics |

|---|---|---|---|---|

| Ctenocephalides felis (Cat Flea) | In vitro blood feeding assay [1] | LC80: 0.3 μg/mL [1] | Killed adult fleas | LC80 of 0.3 μg/mL |

| 5 laboratory studies on dogs [2] [3] | Minimum 2 mg/kg (single oral dose) [2] [3] | Treatment & control of infestations | 99.8-100% efficacy from Day 1 to Day 35 [2] [3] | |

| Laboratory study on dogs [4] | 2 mg/kg [4] | Speed of kill | >98% kill rate within 8 hours of re-infestation for 28 days [4] | |

| Ornithodoros turicata (Soft Tick) | In vitro ingestion assay [1] | LC100: 0.003 μg/mL [1] | Killed ticks | LC100 of 0.003 μg/mL |

Detailed Experimental Protocols

The high efficacy of this compound was confirmed through standardized in vitro and in vivo experimental models.

In Vitro Assay Protocols

The initial discovery and potency screening of this compound were conducted through the following in vitro assays [1]:

- *Ctenocephalides felis* In Vitro Blood Feeding Assay: Adult cat fleas were fed citrated bovine blood containing serial dilutions of this compound through a synthetic membrane. The mortality of the fleas was assessed, and the concentration required to kill 80% of the population (LC80) was calculated. For this compound, the LC80 was determined to be 0.3 μg/mL [1].

- *Ornithodoros turicata* In Vitro Ingestion Assay: Nymphs of the soft tick Ornithodoros turicata were allowed to ingest a defined volume of a solution containing this compound. The mortality of the ticks was recorded, and the concentration lethal to 100% of the population (LC100) was determined. This compound achieved an LC100 of 0.003 μg/mL in this assay [1].

A head-to-head comparative in vitro assay indicated that this compound demonstrated superior potency against both fleas and ticks compared to afoxolaner and fluralaner [1].

In Vivo Dog Study Protocol

The efficacy of a single oral dose of this compound (Simparica) for the treatment and control of fleas on dogs was confirmed in five definitive laboratory studies [2] [3].

- Animals: The studies used purpose-bred adult Beagles and/or mixed-breed dogs [2].

- Infestation: Dogs were infested with approximately 100 unfed adult Ctenocephalides felis fleas prior to treatment and then at weekly intervals post-treatment. One study also used a known insecticide-tolerant flea strain (KS1), and another used dog fleas (Ctenocephalides canis) [2].

- Treatment: On Day 0, dogs were randomly allocated to receive an oral placebo or a this compound tablet providing a minimum dose of 2 mg/kg [2] [3].

- Assessment: Comb counts were conducted to determine the number of viable fleas at 24 hours after treatment and after each subsequent weekly infestation for 35 days [2].

Mechanism of Action and Experimental Workflow

This compound's efficacy stems from its specific action on the arthropod nervous system, which can be visualized in the following pathway and workflow diagrams.

Diagram 1: this compound's molecular mechanism targets specific insect neurotransmitter receptors, leading to rapid parasite elimination.

Diagram 2: The key stages of this compound's discovery and development process, from initial screening to candidate selection.

Based on the available data, this compound is a highly effective ectoparasiticide. For a comprehensive view, further research may focus on its efficacy in field conditions and its long-term impact on parasite populations.

References

- 1. Discovery of this compound: A novel, Orally administered, broad ... [discovery.dundee.ac.uk]

- 2. Evaluation of the effectiveness of a novel oral formulation of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the effectiveness o... preview & related info | Mendeley [mendeley.com]

- 4. This compound Use in Dogs [todaysveterinarypractice.com]

Sarolaner Efficacy Testing: Detailed Protocols for Induced Tick Infestation Studies

Introduction and Mechanism of Action

Sarolaner is a potent insecticide and acaricide belonging to the isoxazoline class. It acts by inhibiting GABA- and glutamate-gated chloride channels in the nervous systems of parasites, leading to uncontrolled neuronal excitation, paralysis, and death [1]. This systemic mode of action makes it highly effective against ectoparasites when administered orally. This compound is formulated both as a single-ingredient product (Simparica) and in combination with other parasiticides, such as moxidectin (an endectocide) and pyrantel (a nematicide), in products like Simparica Trio [2] [3] [1]. These formulations are designed to provide comprehensive protection for dogs against external parasites like ticks and fleas, as well as key internal parasites.

The primary objective of the efficacy studies described in this protocol is to determine the ability of a single oral dose of this compound to eliminate existing tick infestations and to prevent subsequent re-infestations for a defined period, typically at least one month [4] [2] [5]. The following sections provide a detailed, standardized protocol for conducting these laboratory evaluations in accordance with global regulatory standards.

Experimental Design and Animal Models

Core Study Design Principles

Efficacy studies for this compound are typically conducted as masked, randomized, placebo-controlled laboratory trials [2] [3]. The standard design involves:

- Treatment of established infestations: Ticks are placed on animals several days before treatment to assess the product's ability to kill existing parasites.

- Assessment of persistent activity: Animals are re-infested with ticks at weekly intervals after treatment to determine the duration of protection [4] [2].

- Placebo control: A parallel group treated with a placebo (inert formulation) is essential to validate the model and calculate efficacy.

Animal Selection and Management

Purpose-bred dogs (e.g., Beagles or mixed breeds) are the standard model for testing canine products [6] [2]. Key requirements include:

- Health Status: Animals must be in good health, confirmed by a veterinary examination prior to enrollment [2] [3].

- Host Suitability: Prior to study initiation, dogs must be screened for their ability to maintain a tick infestation. This is done by infesting them with ticks and confirming successful attachment and feeding after a set period (e.g., 48 hours). Only animals with adequate host-suitability tick counts are selected for the study [2] [3].

- Housing and Diet: Dogs are housed individually in pens that prevent physical contact and cross-contamination. They are fed a standard commercial diet, with water available ad libitum [6] [2].

- Wash-out Period: An adequate wash-out period before the study is mandatory to ensure no residual efficacy from previously administered parasiticides remains [6] [3].

Table: Key Aspects of the Animal Model

| Aspect | Specification | Reference |

|---|---|---|

| Species | Purpose-bred dogs (Beagles or mixed breeds) | [2] [3] |

| Age Range | 6 months to 12 years | [2] [1] |

| Weight Range | 5.3 kg to 35.1 kg | [2] |

| Health Status | Certified healthy by veterinarian | [2] [3] |

| Pre-study Screening | Host-suitability tick infestation | [2] [3] |

Detailed Experimental Procedures

Animal Allocation and Randomization

Selected dogs are allocated to treatment groups using a randomized complete block design [2] [3]. This robust method involves:

- Blocking: Dogs are ranked into blocks based on their pre-treatment host-suitability tick counts.

- Randomization: Within each block, dogs are randomly assigned to a treatment group (e.g., placebo or this compound). This ensures treatment groups have similar baseline tick-carrying capacity, minimizing bias [7] [2].

Tick Infestation Protocol

Standardized infestations are performed with specific, well-characterized tick strains.

- Strains and Species: Studies should utilize at least two geographically distinct strains of each target tick species. Relevant species include:

- Infestation Schedule: Dogs are infested with approximately 50 unfed adult ticks (with a ~1:1 sex ratio) on Day -2 (or Day -1), and then again on Days 5, 12, 19, 26, and 33 post-treatment [7] [4] [2].

- Procedure: Ticks are applied directly to the skin, often between the shoulder blades. Dogs may be briefly restrained or sedated to ensure proper attachment and prevent grooming from removing the ticks [6] [2].

Treatment Administration

- Day of Treatment: Day 0 is designated as the treatment day.

- Dosage: The minimum effective dose for this compound in dogs is 2.0 mg/kg for the single-ingredient product, and 1.2 mg/kg when combined with moxidectin and pyrantel in Simparica Trio [5] [3]. Dosing is based on the body weight recorded just before treatment.

- Procedure: Food is often withheld overnight before administration. The tablet (placebo or active) is administered orally by hand ("hand pilling") to ensure the entire dose is swallowed. Dogs are observed for several minutes post-dosing and for up to two hours for any evidence of vomiting [6] [3].

Efficacy Assessment (Tick Counts)

Tick counts are the primary endpoint for determining efficacy.

- Schedule: Counts are performed at precisely defined times after treatment and after each weekly re-infestation. For most tick species, counts are conducted 48 hours after infestation. For Amblyomma americanum, a 72-hour count is sometimes used [7] [2].

- Method: The entire coat of the dog is systematically examined for live ticks for a minimum of 10-15 minutes. If ticks are found in the final minute, counting continues until no new ticks are found [6]. Counts typically include both attached and free live ticks [7].

- Personnel Masking: Personnel conducting the counts must be unaware of the treatment group assignments to prevent bias [7] [2].

Data Analysis and Efficacy Calculation

Statistical Analysis and Efficacy Formula

Efficacy is calculated by comparing the mean tick counts from the this compound-treated group to the mean counts from the placebo-treated group. The standard formula is: Efficacy (%) = [(Mean Countplacebo - Mean Countthis compound) / Mean Countplacebo] × 100

Statistical significance is determined using appropriate models. Studies often use analysis of covariance (ANCOVA) or linear models with pre-treatment counts as a covariate. The results are considered statistically significant if the P-value is ≤ 0.0001 [7] [2].

Summary of this compound Efficacy Against Key Tick Species

Table: Efficacy of this compound (at 2 mg/kg) Against Various Tick Species in Dogs

| Tick Species | Efficacy Against Existing Infestation | Efficacy Against Re-infestation (Duration) | Reference |

|---|---|---|---|

| Ixodes scapularis | 100% (48h post-treatment) | >95% for 35 days | [4] [5] |

| Dermacentor variabilis | 100% (48h post-treatment) | >95% for 35 days | [2] [5] |

| Amblyomma americanum | >99.4% (72h post-treatment) | ≥98.4% for 35 days | [2] [5] |

| Rhipicephalus sanguineus | 99.7% (48h post-treatment) | ≥97.5% for 35 days | [4] |

| Dermacentor reticulatus | 100% (48h post-treatment) | ≥97.5% for 35 days | [4] |

Table: Efficacy of this compound in a Combination Product (Simparica Trio) [2] [3]

| Parameter | Performance Metric |

|---|---|

| Minimum Dosage (this compound) | 1.2 mg/kg |

| Efficacy Against Existing Infestations | ≥ 99.2% against multiple species (D. reticulatus, I. ricinus, I. hexagonus, R. sanguineus) |

| Efficacy Against Re-infestations | ≥ 97.2% for 28-35 days |

| Dose-Limiting Species | Dermacentor reticulatus |

Compliance and Supplementary Assessments

Regulatory and Animal Welfare Compliance

All studies must be conducted in strict compliance with international guidelines:

- World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating ectoparasiticide efficacy [7] [2] [3].

- Good Clinical Practice (GCP) as outlined in regulatory documents like the FDA's CVM Guidance for Industry #85 [7] [2].

- Institutional Animal Care and Use Committee (IACUC) Approval: Study protocols must be reviewed and approved by an ethical review committee before initiation [7].

Supplementary Data Collection

- Safety Monitoring: Dogs are observed at least twice daily for general health. Specific observations are conducted at 1, 3, 6, and 24 hours after dosing for any potential treatment-related adverse reactions [6] [3].

- Pathogen Transmission Models: Some specialized studies assess the compound's ability to prevent the transmission of tick-borne pathogens (e.g., Babesia canis). In these models, dogs are infested with infected ticks and monitored for infection via PCR and serology (IFAT) [6].

Workflow Diagram

The following diagram summarizes the key stages of the this compound tick efficacy testing protocol.

References

- 1. Laboratory studies evaluating the efficacy of a novel orally ... [parasitesandvectors.biomedcentral.com]

- 2. Efficacy of a novel orally administered combination product ... [parasitesandvectors.biomedcentral.com]

- 3. Efficacy of a novel chewable tablet containing this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of a novel oral formulation of this compound (Simparica ... [sciencedirect.com]

- 5. Determination of the effective dose of a novel oral ... [sciencedirect.com]

- 6. Evaluation of the efficacy of this compound (Simparica®) in the ... [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Revolution® Plus (selamectin plus this compound) ... [pmc.ncbi.nlm.nih.gov]

Sarolaner Efficacy Data and Broader Activity Profile

Sarolaner is a key component in commercial products like Simparica and Simparica Trio. Its efficacy extends beyond fleas to include ticks, mites, and mosquitoes. The following tables summarize key efficacy findings.

Table 1: Key Efficacy Findings of this compound (Simparica) against Mosquitoes (Aedes aegypti) in Dogs [1]

| Product | Minimum Dose (this compound) | Study Duration | Efficacy Onset | Reported Efficacy |

|---|---|---|---|---|

| Simparica | 2.0 mg/kg | 35 days | ≥ 99.4% reduction from 48h onwards | Significant reduction in mean live fed-mosquito counts for 35 days [1] |

| Simparica Trio | 1.2 mg/kg | 28 days | ≥ 97.8% reduction from 72h onwards | Significant reduction in mean live fed-mosquito counts for 28 days [1] |

Table 2: Efficacy of this compound in Combination (Simparica Trio) against Canine Ascarids [2]

| Target Parasite | Parasite Stage | Treatment | Efficacy (Based on Geometric Mean) |

|---|---|---|---|

| Toxocara canis | Immature adult (L5) | This compound + Moxidectin + Pyrantel | ≥ 95.2% [2] |

| Toxocara canis | Adult | This compound + Moxidectin + Pyrantel | ≥ 97.3% [2] |

| Toxascaris leonina | Adult | This compound + Moxidectin + Pyrantel | ≥ 89.7% [2] |

Experimental Workflow for In Vivo Insecticidal Efficacy Assessment

The search results detail a robust methodology for evaluating the insecticidal efficacy of this compound in dogs, which may inform the design of related in vitro studies [1]. The workflow below outlines the key stages.

Diagram Title: In Vivo Insecticidal Efficacy Assessment Workflow

Protocol Details: In Vivo Insecticidal Efficacy Study

The methodology below is adapted from a published study on the insecticidal activity of this compound against Aedes aegypti mosquitoes in dogs [1].

- Animals and Allocation: Twenty-four healthy beagle dogs (6-9 months old) were selected. After a pre-treatment mosquito challenge (Day -5) to establish baseline feeding, dogs were randomly allocated into three groups (n=8) [1].

- Treatment Groups:

- Group 1 (Untreated Control): No treatment.

- Group 2 (Simparica): Orally treated with a minimum dose of 2.0 mg/kg this compound.

- Group 3 (Simparica Trio): Orally treated with a minimum dose of 1.2 mg/kg this compound, 24 µg/kg moxidectin, and 5.0 mg/kg pyrantel [1].

- Infestation and Exposure: On designated days post-treatment, sedated dogs were exposed to 50 unfed female A. aegypti mosquitoes for one hour. Post-exposure, mosquitoes were collected from the chambers [1].

- Data Collection and Categorization: Collected mosquitoes were counted and categorized as live, moribund, or dead, and as fed or unfed. In one study, dead mosquitoes were counted and removed at 12, 24, and 48 hours post-exposure. In a second study, mortality was monitored for up to 120 hours, and mosquito eggs were collected to assess effects on reproduction [1].

- Efficacy Calculation: Insecticidal efficacy was calculated for each time point by comparing the reduction in the arithmetic mean live fed-mosquito counts in each treated group versus the untreated control group [1].

Mechanism of Action of Isoxazolines

This compound belongs to the isoxazoline class of parasiticides. Its specific molecular target and physiological effect are summarized below.

Diagram Title: this compound's Parasiticidal Mechanism of Action

This compound exerts its insecticidal and acaricidal effect through the specific blockade of GABA- and glutamate-gated chloride channels in the nerve cells of insects and acarids [1]. This blockade disrupts the normal influx of chloride ions, which is essential for inhibiting nerve signals. The resulting hyperexcitation of the nervous system leads to uncontrolled neuronal activity, resulting in paralysis and death of the parasite [1].

Guidance for Finding In Vitro Protocols

While the search results confirm this compound's high efficacy against fleas and other parasites, they do not contain a specific in vitro blood feeding assay protocol for fleas.

- Consult Regulatory Submissions: Detailed laboratory study methods are often part of the data package submitted to regulatory bodies like the EMA and FDA for product approval. These documents can be a rich source of information.

- Refine Literature Search: You may find relevant methodology by searching for papers on other isoxazoline compounds (e.g., fluralaner, afoxolaner) and their use in in vitro assays, as the core methodology is often similar.

- Contact Product Manufacturers: Zoetis, the developer of Simparica, may provide technical documents or application notes to qualified researchers upon request.

References

Comprehensive Application Notes and Protocols for Evaluating Sarolaner Efficacy in Dogs Following WAAVP Guidelines

Introduction to WAAVP Guidelines and Sarolaner

The World Association for the Advancement of Veterinary Parasitology (WAAVP) has established comprehensive guidelines for evaluating the efficacy of parasiticides in dogs and cats, providing standardized methodologies that ensure scientific rigor, reproducibility, and ethical conduct in clinical trials. These guidelines outline specific recommendations for study design, animal selection, infestation protocols, and assessment criteria for various parasites including ticks, fleas, mites, and gastrointestinal helminths. Compliance with WAAVP guidelines is essential for generating valid efficacy data that meets regulatory standards across multiple jurisdictions and provides veterinarians with reliable information for clinical decision-making.

This compound is a novel isoxazoline compound with potent insecticidal and acaricidal activity against a broad spectrum of ectoparasites. It acts by inhibiting GABA- and glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to uncontrolled neuronal activation, paralysis and death of parasites. This compound is available as a single entity product (Simparica) at a minimum dosage of 2 mg/kg, and in combination with moxidectin and pyrantel (Simparica Trio) at a minimum dosage of 1.2 mg/kg this compound, 24 µg/kg moxidectin, and 5 mg/kg pyrantel. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound against various parasites in dogs in accordance with WAAVP guidelines.

Efficacy Profile of this compound

Tick Efficacy

The efficacy of this compound against ticks has been extensively demonstrated through multiple controlled studies conducted in accordance with WAAVP guidelines. These studies evaluated both immediate efficacy against existing infestations and persistent efficacy against weekly re-infestations over a 35-day period. The consistent high efficacy across multiple tick species from different geographical regions demonstrates the broad-spectrum activity of this compound and its utility in controlling ticks that serve as vectors for important canine and zoonotic pathogens.

Table 1: Efficacy of this compound (Simparica) at 2 mg/kg Against Various Tick Species

| Tick Species | Efficacy Against Existing Infestation | Persistent Efficacy (35 days) | Study References |

|---|---|---|---|

| Haemaphysalis longicornis | 100% (Day 2) | ≥97.4% (Day 35) | [1] |

| Haemaphysalis elliptica | 100% (Day 2) | 100% (Day 35) | [2] |

| Ixodes ricinus | ≥99.2% | ≥97.2% | [3] |

| Rhipicephalus sanguineus (s.l.) | ≥99.2% | ≥97.2% | [3] |

| Dermacentor reticulatus | ≥99.2% | ≥97.2% (28 days) | [3] |

| Ixodes hexagonus | ≥99.2% | ≥97.2% | [3] |

Table 2: Efficacy of this compound in Combination Product (Simparica Trio) at 1.2 mg/kg Against Ticks

| Tick Species | Dosage | Efficacy Against Existing Infestation | Persistent Efficacy | Study References |

|---|---|---|---|---|

| Dermacentor reticulatus | 1.2 mg/kg | ≥99.2% | ≥97.2% (28 days) | [3] |

| Ixodes ricinus | 1.2 mg/kg | ≥99.2% | ≥97.2% (35 days) | [3] |

| Ixodes hexagonus | 1.2 mg/kg | ≥99.2% | ≥97.2% (35 days) | [3] |

| Rhipicephalus sanguineus (s.l.) | 1.2 mg/kg | ≥99.2% | ≥97.2% (35 days) | [3] |

Flea Efficacy

This compound has demonstrated excellent efficacy against flea infestations in both laboratory and field studies. In controlled laboratory studies, a single oral administration of this compound at 2 mg/kg provided rapid killing activity against Ctenocephalides felis within 3 hours of treatment and maintained >90% efficacy for 35 days [4]. In multi-centric field studies conducted in Australia and Europe under natural infestation conditions, this compound provided consistently high efficacy (≥98.8%) at all post-treatment assessments throughout the 90-day study period [4] [5].

The speed of flea elimination is particularly notable, with 99.3% mean reduction in live flea counts observed within 14 days of the initial treatment in field studies [4]. This rapid efficacy is critical for reducing flea allergy dermatitis and minimizing environmental contamination with flea eggs. In dogs diagnosed with flea allergy dermatitis (FAD) at enrolment, clinical signs improved markedly following this compound treatment, with reduced pruritus, erythema, and skin lesions observed by the end of the study period [5].

Mite Efficacy

This compound has demonstrated high efficacy against sarcoptic mange caused by Sarcoptes scabiei infestations in dogs. In a laboratory study, this compound at 2 mg/kg (Simparica) showed 100% efficacy against S. scabiei mites following two monthly oral doses [6]. In field studies evaluating the combination product (Simparica Trio) at the lower this compound dosage of 1.2 mg/kg, high efficacy was maintained against sarcoptic mange [6].

In a small-scale field study, two monthly doses of Simparica Trio resulted in a 99.2% reduction in live S. scabiei mite counts relative to placebo by Day 60 (P ≤ 0.0050) [6]. Clinical signs of sarcoptic mange, including pruritus, erythema, scaling, crusting, papules, and hair loss, improved significantly throughout the study in treated dogs. In a larger-scale field study, the parasitological cure rate (percentage of dogs without live mites) was 97.3% by Day 30 and 100% by Day 60 in the Simparica Trio group, demonstrating non-inferiority to the control product (afoxolaner + milbemycin oxime) [6].

Ascarid Efficacy

The combination product Simparica Trio containing this compound (1.2 mg/kg), moxidectin (24 µg/kg), and pyrantel (5 mg/kg) has demonstrated high efficacy against canine ascarids, including Toxocara canis and Toxascaris leonina [7]. These controlled studies followed WAAVP guidelines for evaluating anthelmintic efficacy and demonstrated the product's effectiveness against both immature adult (L5) and adult stages of T. canis, as well as adult T. leonina.

Table 3: Efficacy of this compound Combination Product (Simparica Trio) Against Ascarids

| Parasite Species and Stage | Efficacy Based on Geometric Mean Worm Counts | Number of Studies | Study References |

|---|---|---|---|

| Immature adult (L5) Toxocara canis | ≥95.2% | 2 studies | [7] |

| Adult Toxocara canis | ≥97.3% | 2 studies | [7] |

| Adult Toxascaris leonina | ≥89.7% | 2 studies | [7] |

The high efficacy against immature adult stages of T. canis is particularly important for reducing environmental contamination, as elimination of these stages occurs before egg-laying begins. This is critical for minimizing zoonotic risk and preventing transmission to humans, especially children who may come into contact with contaminated environments [7].

Experimental Protocols for Evaluating this compound Efficacy

General Study Design Considerations

All efficacy studies should be conducted in accordance with WAAVP guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestations on dogs [1] [8]. Studies should be designed as randomized, controlled, and blinded trials to minimize bias and ensure scientific validity. Key considerations include:

Animal Selection: Use purpose-bred dogs in laboratory studies or naturally infested client-owned dogs in field studies. Dogs should be in good general health, with age and weight appropriate for the study type. For laboratory studies, dogs should be demonstrated to be suitable hosts for the target parasite prior to enrollment [1] [2].

Randomization: Dogs should be ranked based on pretreatment parasite counts (or body weight for pre-patent infections) and allocated into blocks, then randomly assigned to treatment groups within each block [1] [7].

Blinding: Personnel involved in making efficacy assessments (parasite counts, clinical evaluations) should be masked to treatment assignments to prevent bias [2] [3].

Ethical Considerations: Studies must be conducted in compliance with Good Clinical Practice guidelines and approved by an Institutional Animal Care and Use Committee or equivalent ethics review body [3] [4]. Housing and care should conform to accepted animal welfare standards.

Tick Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound against existing tick infestations and to determine the persistent efficacy against weekly re-infestations for 35 days following a single oral treatment.

Experimental Design:

- Animals: Sixteen (16) purpose-bred dogs (or more as needed), approximately 6-12 months of age, with equal distribution of males and females when possible [1].

- Inclusion Criteria: Dogs demonstrating host suitability with adequate tick attachment rates during pre-treatment infestation.

- Parasite Strain: Use viable, unfed adult ticks from laboratory colonies. Species should be identified and documented (e.g., Haemaphysalis longicornis, Ixodes ricinus, Rhipicephalus sanguineus, etc.) [1] [2] [3].

Infestation and Assessment Schedule:

- Day -7: Pre-treatment infestation to assess host suitability

- Day -2: Pre-treatment infestation for evaluating efficacy against existing infestation

- Day 0: Treatment administration (this compound or placebo)

- Day 2: Tick count (48 hours after treatment) for efficacy against existing infestation

- Days 5, 12, 19, 26, 33: Weekly re-infestations for persistent efficacy

- Days 7, 14, 21, 28, 35: Tick counts (48 hours after each re-infestation)

Infestation Procedure: Infest each dog with 50 unfed adult ticks, preferentially placed around the base of the ears and other preferred attachment sites. Sedate dogs briefly to facilitate proper tick placement and fit with Elizabethan collars to prevent grooming during the attachment period [1].

Tick Count Procedure: Systematically inspect dogs from head to tail, parting hair manually and using fine-toothed combs. Conduct examination for a minimum of 10 minutes, extending in 1-minute increments if ticks are found in the final minute. Classify ticks as: unattached/free; attached but unengorged; or attached and engorged [1].

Efficacy Calculation: Calculate percent efficacy using Abbott's formula: % efficacy = 100 × [Mean count(placebo) - Mean count(treated)] / Mean count(placebo) Analyze transformed data [loge(count + 1)] using mixed linear models with treatment, time point, and their interaction as fixed effects [1].

Graphical representation of the experimental workflow for evaluating this compound efficacy against ticks in dogs

Flea Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound against natural flea infestations in client-owned dogs under field conditions over a 90-day period with three monthly treatments.

Experimental Design:

- Animals: Client-owned dogs naturally infested with fleas, with a minimum of 5 live fleas at enrollment [4].

- Inclusion Criteria: Dogs at least 8 weeks of age and ≥1.3 kg body weight, in good general health.

- Study Design: Multi-centric, blinded, positively-controlled trial with randomized block design. Households rather than individual dogs should be randomized to prevent cross-contamination [4].

Study Schedule:

- Day 0: First treatment administration, physical examination, and flea count

- Day 14: First efficacy assessment (flea count)

- Day 30: Second treatment administration and flea count

- Day 60: Third treatment administration and flea count

- Day 90: Final efficacy assessment (flea count)

Flea Count Procedure: Comb dogs systematically with a fine-toothed flea comb for at least 10 minutes. Continue examination in 5-minute increments if fleas are found in the last 5 minutes. Count all live fleas and discard after counting [4].

Efficacy Calculation: Calculate percent reduction in live flea counts compared to Day 0 for each assessment time point: % reduction = 100 × [(Day 0 count - Post-treatment count) / Day 0 count] Statistical analysis should demonstrate non-inferiority to positive control using a pre-specified margin (typically 15%) at the one-sided 0.025 significance level [5].

Mite Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound against sarcoptic mange caused by Sarcoptes scabiei infestations in dogs.

Experimental Design:

- Animals: Client-owned dogs with clinical signs of sarcoptic mange and confirmed presence of live S. scabiei mites on skin scrapings [6].

- Inclusion Criteria: For quantitative studies, a minimum of 5 live mites should be present on Day 0; for qualitative studies, at least one live mite is required.

- Study Design: Randomized, double-masked, placebo-controlled or positive-controlled study.

Assessment Schedule:

- Day 0: First treatment administration, mite counts, and clinical sign assessment

- Day 14: Mite counts and clinical sign assessment

- Day 30: Second treatment administration, mite counts, and clinical sign assessment

- Day 44/60: Mite counts and clinical sign assessment

Mite Count Procedure: Perform skin scrapings using a blunted scalpel blade over approximately 2.5 cm² area until capillary bleeding occurs. Take scrapings from at least 4 separate sites with the most severe evidence of mite infestation. If no mites are detected, continue up to a maximum of 10 scrapings. Transfer material to mineral oil on a microscope slide and count live mites (larvae, nymphs, adults) and eggs using low magnification [6].

Clinical Sign Assessment: Evaluate and score the severity of clinical signs including pruritus, erythema, scaling, crusting, papules, and hair loss using a standardized scale (absent, mild, moderate, severe). Estimate the percentage of total body surface area affected [6].

Efficacy Calculation: For quantitative studies, calculate percent reduction in mean mite counts relative to placebo. For qualitative studies, calculate parasitological cure rate (percentage of dogs without live mites).

Ascarid Efficacy Study Protocol

Objective: To evaluate the efficacy of this compound combination product against immature adult (L5) and adult Toxocara canis and adult Toxascaris leonina infections in dogs.

Experimental Design:

- Animals: Purpose-bred dogs experimentally infected with the target ascarid species [7].

- Inoculation: Dogs are inoculated with infective larvated eggs - 300 (±50) eggs for immature adult T. canis (24 days before treatment), 250-300 (±50) eggs for adult T. canis (49-57 days before treatment), and 300 (±50) eggs for adult T. leonina (88 days before treatment).

- Study Design: Negative-controlled, masked, randomized laboratory studies.

Assessment Procedure:

- Day 0: Treatment administration

- Days 7-10: Necropsy and worm recovery from the gastrointestinal tract

- Worm Recovery: Euthanize dogs and collect all ascarids from the stomach and small intestine. Count and identify worms by species and stage [7].

Efficacy Calculation: Calculate percent efficacy based on geometric mean worm counts compared to placebo control: % efficacy = 100 × [Mean count(control) - Mean count(treated)] / Mean count(control) Statistical analysis should use appropriate transformations (e.g., log transformation) and mixed linear models accounting for blocking factors [7].

Methodological framework for evaluating this compound efficacy following WAAVP guidelines

Statistical Analysis and Data Interpretation

Primary Efficacy Endpoints

The primary efficacy variable for most studies is the percent reduction in mean parasite counts (ticks, fleas, mites, or worms) in the treated group compared to the control group at each assessment time point. For ectoparasite studies, both arithmetic and geometric mean counts should be calculated, with the geometric mean generally preferred for statistical analysis due to the typically over-dispersed distribution of parasite counts [1] [3].

For laboratory studies with induced infestations, efficacy should be calculated using Abbott's formula: % efficacy = 100 × [Mean count(control) - Mean count(treated)] / Mean count(control)

For field studies with natural infestations, efficacy is typically calculated as the percent reduction from baseline: % reduction = 100 × [(Day 0 count - Post-treatment count) / Day 0 count]

Statistical Methods

Data should be transformed prior to analysis to stabilize variance and normalize distributions. loge(count + 1) transformation is commonly used for parasite count data [1]. Transformed counts should be analyzed using mixed linear models with fixed effects for treatment, time point, and their interaction, and random effects for block, animal, and error.

For comparative studies with positive controls, non-inferiority testing should be performed using a pre-specified margin (typically 15% for ectoparasites) at the one-sided 0.025 significance level [5]. If superiority testing is planned, appropriate adjustments for multiple comparisons should be implemented.

Sample Size Considerations

WAAVP guidelines provide specific recommendations for sample sizes in parasiticide efficacy studies. For laboratory studies with induced infestations, at least 6-8 dogs per treatment group is generally recommended [1] [2] [3]. For field studies with natural infestations, larger sample sizes are typically needed, with at least 20-30 households per treatment group to account for greater variability in natural infestation levels [4] [5].

References

- 1. of Efficacy (Simparica®) against induced infestations of... This compound [parasitesandvectors.biomedcentral.com]

- 2. Immediate and persistent efficacy of this compound (Simparica ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of a novel chewable tablet containing this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. and safety of Efficacy (Simparica®) in the treatment and... This compound [link.springer.com]

- 5. Efficacy and safety of a novel oral isoxazoline, this compound ... [sciencedirect.com]

- 6. Efficacy of a chewable tablet containing this compound, moxidectin ... [parasitesandvectors.biomedcentral.com]

- 7. Efficacy of a new oral chewable tablet containing this compound ... [parasitesandvectors.biomedcentral.com]

- 8. World Association for the Advancement of Veterinary ... [sciencedirect.com]

Sarolaner Efficacy Against Haemaphysalis longicornis Nymphs: Application Notes & Protocols

Introduction

The Asian longhorned tick, Haemaphysalis longicornis, is an invasive tick species of significant concern due to its rapid global expansion and role as a vector for multiple pathogens affecting animal and human health [1]. In dogs, this tick is a known vector for Babesia gibsoni and poses a direct threat through parasitic infestation [1] [2]. Effective control is essential to mitigate these risks. Sarolaner, a potent isoxazoline compound, has been demonstrated to provide highly effective treatment and control of H. longicornis nymphs on dogs [2] [3]. This document details the experimental protocols and summarizes the quantitative efficacy data from rigorous clinical studies to support researchers and drug development professionals in this field.

Efficacy Data Summary

The following tables consolidate quantitative efficacy data from key studies investigating this compound against H. longicornis nymphs.

Table 1: Overall Efficacy of a Single Oral Dose of this compound (2 mg/kg) against H. longicornis Nymphs [2] [3]

| Day Post-Treatment | Efficacy Assessment Point | % Efficacy (Live Ticks) | % Efficacy (Attached Live Ticks) |

|---|---|---|---|

| Day 2 | 48 hours after treatment | 100% | 100% |

| Day 7 | 48 hours after 1st re-infestation | 100% | 100% |

| Day 14 | 48 hours after 2nd re-infestation | 100% | 100% |

| Day 21 | 48 hours after 3rd re-infestation | 100% | 100% |

| Day 28 | 48 hours after 4th re-infestation | ≥ 97.4% | 100% |

| Day 35 | 48 hours after 5th re-infestation | ≥ 97.4% | 100% |

Table 2: Key Findings from a Related Combination Product (Simparica Trio) on Adult *H. longicornis* [1]

| Parameter | Result |

|---|---|

| This compound Dose | 1.2 mg/kg (in combination with moxidectin and pyrantel) |

| Efficacy against existing infestation | 98.9% (live attached ticks) |

| Preventative Efficacy | > 98% for at least 35 days |

| Statistical Significance (vs. placebo) | P < 0.0001 at all timepoints |

The data in Table 1 demonstrates that a single oral dose of this compound (2 mg/kg) provides 100% efficacy against existing infestations and continues to provide 100% efficacy against attached ticks for the entire 35-day study duration, even with weekly re-infestations [2] [3]. Table 2 shows that a lower dose of this compound (1.2 mg/kg), as part of a combination product, also maintains high efficacy against the adult life stage of the same tick species [1].

Experimental Protocols

Study Design Overview

The following diagram illustrates the standard efficacy study workflow for evaluating this compound against H. longicornis.

Detailed Methodology

This section provides the specific protocols as executed in the pivotal studies.

3.2.1 Animals and Allocation

- Dogs: Purpose-bred Beagle dogs (n=16), aged approximately 22 months, weighing 7.8–12.1 kg [2]. Dogs were confirmed healthy and had no recent exposure to acaricidal treatments [2].

- Housing: Dogs were housed individually in indoor enclosures under controlled temperature (23 ± 3°C) to prevent cross-contamination and ensure animal welfare [2].

- Allocation: After a host-suitability test, dogs were ranked based on pre-treatment tick counts and randomly allocated, within blocks of two, to either the this compound treatment group (n=8) or the placebo control group (n=8) in a complete block design [2].

3.2.2 Treatment Administration

- Product: this compound (Simparica) chewable tablets [2].

- Dosage: A single oral dose administered on Day 0 at the minimum label dosage of 2 mg/kg (actual range 2.04–2.44 mg/kg) based on body weights recorded on Day -2 [2].

- Procedure: Dogs were fed approximately 20 minutes prior to dosing. Tablets were administered by hand pilling to ensure accurate and complete dosing. Dogs were observed for several minutes to confirm the dose was swallowed [2].

3.2.3 Tick Infestation and Assessment

- Tick Strain: Viable, unfed nymphal H. longicornis from a established laboratory colony (e.g., a parthenogenetic strain originally isolated in Aomori prefecture, Japan) [2].

- Infestation Schedule: Each dog was infested with approximately 50 nymphs on Days -2, 5, 12, 19, 26, and 33 [2]. Ticks were placed around the base of the ears to mimic natural attachment sites [2].

- Tick Counts: Live tick counts were performed 48 hours (± 2 hours) after treatment (Day 2) and after each subsequent re-infestation (Days 7, 14, 21, 28, 35) [2]. Dogs were sedated during counts for safety and thoroughness. The entire body was inspected by parting the hair, followed by combing with a fine-toothed comb. Counts continued until no new ticks were found for a minimum of one minute [2].

- Tick Categorization: During counts, ticks were classified as unattached (free), attached but unengorged, or attached and engorged [2].

Data Analysis Protocol

The following diagram outlines the logical flow of data analysis from raw counts to efficacy results.

- Statistical Model: Tick counts were transformed using the log~e~(count + 1) function to stabilize variance and normalize the data. The transformed counts were analyzed using a mixed linear model for repeated measures (e.g., PROC MIXED in SAS) [2].

- Model Components:

- Fixed Effects: Treatment, time point, and their interaction.

- Random Effects: Block, animal, and error.

- Efficacy Calculation: Efficacy at each time point was determined as the percent reduction in mean live tick counts for the treated group versus the placebo control group, using Abbott's formula [2]:

% reduction = 100 × (Mean count_placebo - Mean count_treated) / Mean count_placebo - Significance: Two-sided testing was performed at a significance level of α = 0.05 [2]. Geometric mean live tick counts for the this compound group were significantly lower (

P < 0.0001) than those for the placebo group at all time points [2] [3].

Conclusion

The data and protocols detailed herein confirm that a single oral administration of this compound at 2 mg/kg provides 100% efficacy against existing infestations of Haemaphysalis longicornis nymphs and sustains a high level of efficacy (≥97.4%) against weekly re-infestations for at least 35 days [2] [3]. The consistent and rapid killing effect of this compound plays a critical role in protecting dogs from the direct effects of tick infestation and reduces the risk of transmission of tick-borne pathogens. This makes this compound a highly reliable interventional and preventative tool for integrated tick management programs.

References

Sarolaner Persistent Efficacy: 35-Day Reinfestation Studies and Application Notes

Introduction and Mechanism of Action

Sarolaner (marketed as Simparica or Simparica by Zoetis) is a novel isoxazoline compound developed as an orally administered, broad-spectrum ectoparasiticide for dogs. Its discovery stemmed from a lead optimization program aimed at identifying an orally active compound with efficacy against fleas and ticks. The this compound molecule possesses unique structural features, including spiroazetidine and sulfone moieties, which are critical for its potency and pharmacokinetic properties. The active component is the chirally pure S-enantiomer, purified to minimize potential off-target effects from the inactive enantiomer [1].

The mechanism of action involves the inhibition of invertebrate GABA-gated chloride channels (GABACls). Electrophysiology assays using CHO-K1 cell lines stably expressing cat flea (Ctenocephalides felis) RDL (resistance-to-dieldrin) genes demonstrated that this compound potently inhibits GABA-elicited currents. This inhibition occurs at both susceptible (CfRDL-A285) and resistant (CfRDL-S285) flea GABACls, confirming its effectiveness against insecticide-tolerant strains. By blocking these neural pathways, this compound causes uncontrolled neuronal excitation, leading to paralysis and death of ectoparasites [1].

Initial in vitro screening revealed potent activity, with an LC80 of 0.3μg/mL against *C. felis* and an LC100 of 0.003μg/mL against the soft tick, *Ornithodoros turicata*. In head-to-head comparative assays with other isoxazolines (afoxolaner and fluralaner), this compound demonstrated superior flea and tick potency. Exploratory safety studies in dogs established a wide safety margin, with no adverse events upon repeated monthly dosing at up to 20 mg/kg. Pharmacokinetic studies showed that this compound is rapidly absorbed (time to maximum plasma concentration within the first day post-dose), has high bioavailability (>85%), is extensively protein-bound (>99.9%), and has a prolonged half-life (11-12 days). These properties underpin its rapid and long-lasting efficacy [1].

Summary of Persistent Efficacy Evidence

A consistent body of evidence from controlled laboratory studies demonstrates that a single oral dose of this compound at the minimum label dosage of 2 mg/kg provides rapid and persistent efficacy against both existing infestations and subsequent weekly reinfestations of a wide range of tick and flea species for at least 35 days [2] [1] [3].

Efficacy Against Ticks

The following table summarizes the key findings from pivotal 35-day reinfestation studies evaluating this compound's efficacy against various tick species [2] [3] [4].

Table 1: Summary of this compound Efficacy in 35-Day Tick Reinfestation Studies

| Tick Species | Efficacy Against Existing Infestation (Day 2) | Persistent Efficacy (Days 7-35) | Key Study Findings |

|---|---|---|---|

| Haemaphysalis longicornis (Asian longhorned tick) | 100% [2] | ≥ 97.4% to 100% (100% against attached ticks) [2] | Consistent high efficacy against a key vector in East Asia/Pacific regions [2]. |

| Haemaphysalis elliptica (Southern African yellow dog tick) | 100% [4] | 100% against all weekly reinfestations [4] | Confirmed efficacy against a vector for Babesia rossi [4]. |

| Amblyomma americanum (Lone Star tick) | ≥ 99.6% [3] | ≥ 96.9% for at least 35 days [3] | Robust efficacy across multiple US tick species [3]. |

| Amblyomma maculatum (Gulf Coast tick) | ≥ 99.6% [3] | ≥ 96.9% for at least 35 days [3] | Robust efficacy across multiple US tick species [3]. |